![molecular formula C12H17N3O5 B6251477 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid CAS No. 2386393-51-5](/img/new.no-structure.jpg)
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
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Overview
Description
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a complex organic compound that exhibits significant potential in various scientific fields It is characterized by a pyrazolo[3,2-b][1,3]oxazine core, which is a heterocyclic framework containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazolo[3,2-b][1,3]oxazine scaffold followed by the introduction of the Boc-protected amino group and the carboxylic acid functionalization. Reaction conditions often involve the use of organic solvents, catalysts, and protective groups to yield the desired product.
Industrial Production Methods: Scaling up for industrial production can be achieved through optimized synthetic pathways that ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert certain functional groups, potentially altering the compound's activity.
Substitution: Nucleophilic or electrophilic substitutions may occur at various positions on the pyrazolo[3,2-b][1,3]oxazine ring or the Boc-amino moiety.
Common Reagents and Conditions:
Oxidation: Typical oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various halides, acid chlorides, or other electrophiles/nucleophiles can be used for substitution reactions under suitable temperature and pH conditions.
Major Products: The products formed depend on the specific reactions and conditions applied. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is utilized as an intermediate in the synthesis of more complex molecules, serving as a building block for developing new organic compounds.
Biology: In biological research, the compound's structure makes it a candidate for studying enzyme interactions and as a potential inhibitor or modulator of specific biochemical pathways.
Medicine: The compound shows promise in medicinal chemistry for developing drugs targeting neurological disorders, due to its ability to interact with specific molecular targets in the brain.
Industry: Industrial applications include its use in the development of specialty chemicals, agrochemicals, and as a reagent for manufacturing advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its heterocyclic structure allows it to form stable complexes with these targets, modulating their activity. Pathways involved often include signal transduction, metabolic processes, and gene expression regulation, depending on the application context.
Comparison with Similar Compounds
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: Lacks the Boc-protection, which may alter its reactivity and stability.
7H-pyrazolo[3,2-b][1,3]oxazine derivatives: Variants with different substituents on the oxazine ring or pyrazole moiety, each exhibiting unique chemical properties.
Uniqueness: The tert-butoxycarbonyl (Boc) group in 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid imparts enhanced stability and selective reactivity, making it particularly valuable in synthetic organic chemistry and pharmaceutical research. Its versatility and potential biological activities distinguish it from similar compounds in scientific research.
This detailed look highlights the significance and multifaceted applications of this compound, serving as a key player in advancing various scientific domains.
Properties
CAS No. |
2386393-51-5 |
---|---|
Molecular Formula |
C12H17N3O5 |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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